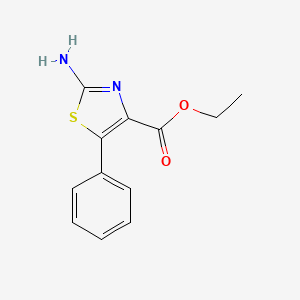

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

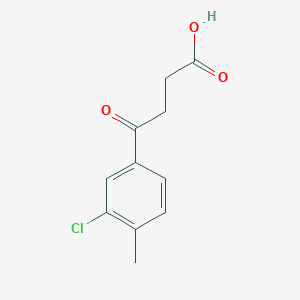

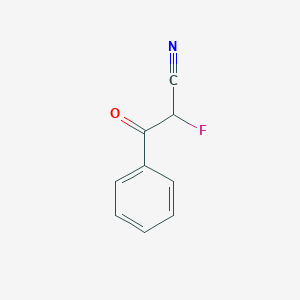

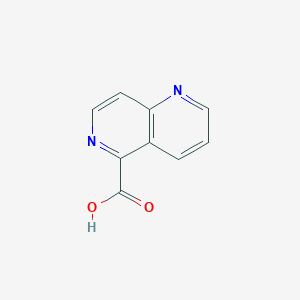

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C13H14N4O2S . It is part of the 2-aminothiazoles class of organic medicinal compounds, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been characterized by FTIR and NMR (1H and 13C) .Aplicaciones Científicas De Investigación

Antiviral Activity

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: derivatives have been studied for their potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests that the thiazole compound could be synthesized into derivatives that might interact with viral proteins or RNA, offering a pathway for developing new antiviral drugs.

Anticancer Properties

The thiazole ring is a common feature in many anticancer agents. Research indicates that certain thiazole derivatives can exhibit significant antitumor activity . By modifying the ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate structure, it may be possible to enhance its efficacy and selectivity towards cancer cells.

Antibacterial and Antifungal Applications

Thiazole compounds, including the one , have been recognized for their antibacterial and antifungal capabilities. The presence of the amino group in the 2-aminothiazole-4-carboxylate structure is particularly promising for synthesizing heterocyclic analogues with therapeutic roles against various bacterial and fungal pathogens .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new pain management drugs. Their mechanism of action often involves the modulation of inflammatory pathways, which could be explored further with ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate as a starting point .

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic activity, suggesting that they could be used to manage blood sugar levels. The structural features of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate may be optimized to enhance this activity, potentially leading to new treatments for diabetes .

Antimalarial Activity

Indole derivatives, which are structurally related to thiazoles, have demonstrated antimalarial properties. This opens up the possibility that ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate could be modified to target the malaria parasite, contributing to the fight against this devastating disease .

Neuroprotective Effects

The thiazole ring is present in many compounds with neuroprotective effects. Research into ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate could explore its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Propiedades

IUPAC Name |

ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBPADMTYAJYRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504105 |

Source

|

| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

CAS RN |

77505-85-2 |

Source

|

| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)